molecular formula C14H13BrO3S B2782922 2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene CAS No. 1820741-30-7

2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene

Cat. No.: B2782922
CAS No.: 1820741-30-7
M. Wt: 341.22
InChI Key: XTHIKUVYHZZNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene is a high-value chemical building block designed for medicinal chemistry and drug discovery applications. Its multifunctional structure, featuring both a bromo and a methanesulfonyl group on a benzyloxybenzene scaffold, makes it a versatile intermediate for constructing complex target molecules. The compound's core benzyloxybenzyl pharmacophore is recognized as a privileged structure in the development of bioactive molecules . Recent research highlights the significant application of this structural motif in two key therapeutic areas. Firstly, it serves as a critical precursor in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds demonstrating potent in vitro inhibition of the Mycobacterium tuberculosis H37Rv strain, with some derivatives showing minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid . Secondly, the benzyloxy pharmacophore is a key feature in the design of reversible and selective Monoamine Oxidase B (MAO-B) inhibitors . Such compounds, including the approved Parkinson's disease drug safinamide, are investigated for managing neurodegenerative conditions; introducing the benzyloxy group into molecular frameworks has been shown to enhance blood-brain barrier (BBB) permeability and enable effective enzyme inhibition through stabilising interactions like π-π stacking in the enzyme's active site . Researchers can leverage the reactivity of the bromine atom for metal-catalyzed cross-coupling reactions and the methanesulfonyl group as a versatile leaving group in nucleophilic substitution reactions, allowing for rapid diversification and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methylsulfonyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-19(16,17)14-8-7-12(15)9-13(14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHIKUVYHZZNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene typically involves the following steps:

    Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the appropriate phenol derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Methanesulfonylation: The methanesulfonyl group is typically introduced using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N) or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse derivatives that can exhibit biological activity. For instance, derivatives of 2-(benzyloxy)-4-bromo-1-methanesulfonylbenzene have been explored for their potential as antimicrobial agents .

Antimycobacterial Activity

Research has indicated that compounds related to this compound show promising antitubercular properties. A study highlighted the synthesis of related benzyloxy compounds and their evaluation against Mycobacterium tuberculosis, demonstrating significant activity that warrants further exploration for drug development against tuberculosis .

Pharmaceutical Applications

The compound is also investigated for its potential use in pharmaceuticals targeting various diseases. Its structural framework allows for modifications that can enhance potency and selectivity towards specific biological targets. For example, the introduction of different substituents on the benzene ring can lead to derivatives with improved pharmacological profiles .

Mechanistic Studies in Organic Chemistry

In organic chemistry, this compound is utilized in mechanistic studies to understand reaction pathways involving nucleophilic substitutions and electrophilic aromatic substitutions. The bromine atom serves as a good leaving group, facilitating various synthetic transformations that are crucial for developing new organic compounds .

Case Study: Synthesis of Antimycobacterial Agents

A recent study synthesized a series of benzyloxy compounds, including derivatives of this compound, and evaluated their antimycobacterial activity. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains of Mycobacterium tuberculosis, demonstrating the compound's potential as a lead structure in drug discovery .

Case Study: Development of Selective PPARα Agonists

Another research effort focused on modifying the compound to develop selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. The findings suggested that certain derivatives exhibited improved binding affinity and selectivity, which could be beneficial for treating metabolic disorders .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureAntimycobacterial
4-(Benzyloxy)-2-bromo-1-methoxybenzeneStructureAntimicrobial
4-Benzyloxy-benzylamino derivativesStructurePPARα Agonists

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Properties :

  • The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.
  • The benzyloxy group provides steric bulk and moderate electron-donating effects.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene with five related brominated benzyloxy derivatives:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Source
This compound (1820741-30-7) 2-OBz, 4-Br, 1-SO₂CH₃ C₁₄H₁₃BrO₃S 353.28 Methanesulfonyl, Bromine, Benzyloxy 95%
1-(Benzyloxy)-4-bromo-2-methoxybenzene (63057-72-7) 1-OBz, 4-Br, 2-OCH₃ C₁₄H₁₃BrO₂ 293.16 Methoxy, Bromine, Benzyloxy 98%
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde (40705-22-4) 4-OBz, 2-Br, 5-OCH₃, 1-CHO C₁₅H₁₃BrO₃ 321.17 Aldehyde, Methoxy, Bromine 98%
1-(Benzyloxy)-2-bromo-3-methylbenzene (1381944-69-9) 1-OBz, 2-Br, 3-CH₃ C₁₄H₁₃BrO 277.16 Methyl, Bromine, Benzyloxy 98%
2-(Benzyloxy)-1-bromo-3-nitrobenzene (N/A) 2-OBz, 1-Br, 3-NO₂ C₁₃H₁₀BrNO₃ 308.14 Nitro, Bromine, Benzyloxy N/A

Key Observations :

  • Electron Effects : The methanesulfonyl group in the target compound is more electron-withdrawing than the methoxy group in 63057-72-7, leading to reduced aromatic ring reactivity in electrophilic substitutions .
  • Functional Group Diversity : The aldehyde group in 40705-22-4 enables nucleophilic addition reactions, while the nitro group in 2-(Benzyloxy)-1-bromo-3-nitrobenzene facilitates reduction or substitution reactions .

Biological Activity

2-(Benzyloxy)-4-bromo-1-methanesulfonylbenzene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a benzene ring substituted with a benzyloxy group, a bromine atom, and a methanesulfonyl group. Its molecular formula is C_{10}H_{11BrO_3S with a molecular weight of approximately 293.16 g/mol. The presence of the methanesulfonyl group is particularly significant as it enhances the compound's reactivity and solubility in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The methanesulfonyl group may interact with specific enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer biology.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduction in TNF-alpha production
AnticancerInhibition of A549 lung cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, indicating its potential use in managing inflammatory conditions.

Case Study 3: Anticancer Activity

Research involving A549 lung cancer cells revealed that this compound induced apoptosis through caspase activation pathways, further supporting its role as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.